2-Methoxypentanenitrile

Übersicht

Beschreibung

2-Methoxypentanenitrile is an organic compound with the chemical formula C6H11NO. It is a colorless liquid that is primarily used in the field of organic synthesis. This compound is known for its distinctive chemical properties and is utilized as an intermediate and reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypentanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxypentane with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of halogenoalkanes, amides, or aldehydes and ketones as starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced catalytic systems are employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxypentanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methoxypentanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

- Nucleophilic Additions : The nitrile group can react with nucleophiles, leading to the formation of amines or carboxylic acids.

- Stereochemical Studies : The optically active nature of the compound makes it valuable for studying stereochemistry and enzyme-catalyzed reactions.

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the synthesis of biologically active molecules. Its applications include:

- Drug Development : Used as a building block for synthesizing novel drug candidates, particularly those targeting specific biological pathways.

- Enzyme Inhibition Studies : Research indicates that compounds similar to this compound can act as enzyme inhibitors, providing insights into metabolic processes and potential therapeutic targets.

Agrochemical Production

In agrochemicals, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its applications include:

- Synthesis of Active Ingredients : The compound can be transformed into various agrochemical agents that enhance crop protection and yield.

- Development of Biopesticides : Research is ongoing into its potential use in environmentally friendly pest control solutions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in different applications:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Organic Synthesis | Demonstrated successful synthesis of complex organic molecules using this compound as an intermediate. |

| Study 2 | Pharmaceutical Development | Identified potential drug candidates derived from this compound that exhibit promising biological activity against specific targets. |

| Study 3 | Agrochemical Research | Showed effective synthesis pathways for creating new pesticide formulations using this compound. |

Toxicity and Safety Considerations

While this compound shows great promise in various applications, safety assessments are crucial. Preliminary studies suggest that caution should be exercised due to potential toxicity associated with similar nitriles. Regular monitoring and adherence to safety guidelines during handling are recommended to mitigate risks.

Wirkmechanismus

The mechanism of action of 2-Methoxypentanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpentanenitrile: An organic compound with similar chemical properties but different applications.

2-Ethoxypentanenitrile: Another nitrile compound with a similar structure but different reactivity.

2-Butoxypentanenitrile: A related compound with a longer alkyl chain, affecting its physical and chemical properties.

Uniqueness

2-Methoxypentanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy group influences its solubility and reactivity, making it suitable for specific applications in organic synthesis and research .

Biologische Aktivität

2-Methoxypentanenitrile, also known as 2-methylpentanenitrile, is an organic compound with the molecular formula C6H11N. It belongs to the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. This compound has garnered attention due to its potential biological activities, including its roles in antioxidant properties and interactions with biological systems.

- Molecular Formula : C6H11N

- Molecular Weight : Approximately 97.158 g/mol

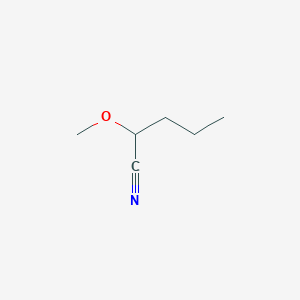

- Structure :

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Radical Scavenging Activity : In vitro tests have shown that extracts containing this compound exhibit significant radical scavenging activity. For instance, one study reported an IC50 value of 1.25 mg/mL for radical scavenging, indicating a strong capacity to inhibit oxidative stress .

- Chelating Activity : The chelation of metal ions is another mechanism through which antioxidants exert their effects. The chelating properties of this compound were evaluated using ferrous ion assays, demonstrating effective inhibition of ferrous ion-ferrozine complex formation, with IC50 values suggesting comparable efficacy to standard chelators like EDTA .

| Test Type | IC50 Value (mg/mL) |

|---|---|

| Radical Scavenging | 1.25 |

| Chelating (Fe²⁺) | 0.63 |

Toxicity Assessment

Toxicity studies using the Artemia salina lethality bioassay indicated that extracts containing this compound exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several research findings have explored the biological implications of this compound:

- Case Study on Antioxidant Activity : A study investigated various phytochemicals for their antioxidant properties and found that those containing this compound had superior radical scavenging abilities compared to other compounds in the same class .

- Pharmaceutical Applications : Research into the synthesis and application of nitriles like this compound has revealed its utility as a precursor in pharmaceutical chemistry, particularly in synthesizing more complex organic molecules . Its unique structure allows it to participate in various chemical reactions beneficial for drug development.

- Environmental Impact Studies : Ongoing investigations are assessing the environmental impact of nitriles, including their biodegradability and interaction with biological systems. These studies aim to establish safety guidelines for handling and using such compounds in industrial applications .

Eigenschaften

IUPAC Name |

2-methoxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-6(5-7)8-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHMPLWYVLHTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311146 | |

| Record name | Pentanenitrile, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-71-1 | |

| Record name | Pentanenitrile, 2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanenitrile, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.